molecular formula C5H5NO2S B1296911 4-Thiazoleacetic acid CAS No. 7504-44-1

4-Thiazoleacetic acid

Cat. No. B1296911
CAS RN: 7504-44-1
M. Wt: 143.17 g/mol
InChI Key: PISMJKGQNDOCGA-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 4-Thiazoleacetic acid involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The chemical shift of the ring proton is between 7.27 and 8.77 ppm, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Organotin(IV) Derivatives Synthesis

A study by Ali et al. (2002) explored the synthesis of di- and triorganotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, highlighting its potential in biological applications due to its antibacterial and antifungal activities (Ali et al., 2002).

Electrochemical Detection of Heavy Metals

Zhao et al. (2010) developed a method using poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes for detecting copper ions electrochemically. This showcases its application in environmental monitoring and safety (Zhao et al., 2010).

Biochemical Sensing

Zhang, Yang, and Wang (2013) reported on a poly(2-amino-4-thiazoleacetic acid-co-3-amino-5-mercapto-1,2,4-triazole) film, used for electro-catalytic oxidations and detections of dopamine, uric acid, and nitrite, indicating its utility in biochemical sensing and medical diagnostics (Zhang et al., 2013).

Pharmaceutical Research

Grimstrup et al. (2010) studied the structure-activity relationships of 5-thiazolyleacetic acids as CRTH2 antagonists, which are significant in pharmaceutical research for developing new drugs targeting the CRTH2 receptor (Grimstrup et al., 2010).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This has led to their wide innovations .

properties

IUPAC Name

2-(1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISMJKGQNDOCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284702
Record name 4-Thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazoleacetic acid

CAS RN

7504-44-1
Record name 4-Thiazoleacetic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazoleacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515
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Record name 4-Thiazoleacetic acid
Source EPA DSSTox
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Record name 2-(1,3-thiazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-THIAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
H Zhao, Y Jiang, Y Ma, Z Wu, Q Cao, Y He, X Li… - Electrochimica …, 2010 - Elsevier
… of 2-amino-4-thiazoleacetic acid on MWCNTs modified electrode was performed in 0.5 MH 2 SO 4 solution containing 5.0 × 10 −3 M 2-amino-4-thiazoleacetic acid by cyclic potential …
Number of citations: 49 www.sciencedirect.com
C Loganathan, NSK Gowthaman, SA John - Microchemical Journal, 2021 - Elsevier
… Inspiring from the above reports, the present study reports the development of 2-amino-4-thiazoleacetic acid (ATA) capped AuNPs as a sensitive colorimetric and spectrophotometric …
Number of citations: 13 www.sciencedirect.com
K Zhou, X Wang, Z Ma, X Lu, Z Wang… - Journal of chemical …, 2018 - jstage.jst.go.jp
… The flat sheet membranes mixed with 2-amino-4-thiazoleacetic acid and PVDF were … Five different concentrations of 2-amino4-thiazoleacetic acid (ie, 0.1, 0.2, 0.3, 0.4, 0.5 wt%) …
Number of citations: 8 www.jstage.jst.go.jp
X Liu, J Gao, Q Wang - Chemical Engineering Journal, 2022 - Elsevier
… In this contribution, only two precursors including PbBr 2 and 2-mercapto-3-methyl-4-thiazoleacetic acid (MMTA) were employed based on CsPbBr 3 perovskite with cubic phase and …
Number of citations: 13 www.sciencedirect.com
MC Enedoh, FC Ibe, PN Ebosie - African Journal of Education, Science …, 2016 - ajest.info
… -4thiazoleacetic acid hydrazide (ATAH & ATA), salicylaldehyde-2-amino-4-thiazoleacetic acid … acetone-2-amino-4-thiazoleacetic acid hydrazone with their complexes which was each …
Number of citations: 1 ajest.info
Z Hong, J Ying, M Yurong, W Zhijiao, C Qian… - Electrochimica …, 2010 - osti.gov
… 4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes obtained by electropolymerization of 2-amino-4-thiazoleacetic acid… -amino-4-thiazoleacetic acid)/…
Number of citations: 2 www.osti.gov
JJ D'Amico, MW Harman - Journal of the American Chemical …, 1955 - ACS Publications
… chloromalonate with ammonium dithiocarbamate at 20-39 and 70-80 gave 5-carbethoxyrhodanine and rhodanine, respectively; and (2) the reaction of 2-mercapto-4-thiazoleacetic acid …
Number of citations: 21 pubs.acs.org
M Wang, YZ Li, LF Wang - Chemical Papers, 2000 - chempap.org
Cobalt (II), nickel (II), copper (II), and zinc (II) complexes of (Z)-2-amino-α-(methoxyimino)-4-thiazoleacetic acid (HL) have been prepared and characterized by means of elemental …
Number of citations: 0 chempap.org
L Zhang, D Yang, L Wang - Electrochimica Acta, 2013 - Elsevier
… Also, the copolymer based on 2-aminothiazole and 2-amino-4-thiazoleacetic acid modified graphite flake has been constructed and applied for the simultaneous detections of AA, DA …
Number of citations: 29 www.sciencedirect.com
S Iram, M Imran, F Kanwal, Z Iqbal… - Zeitschrift für …, 2019 - Wiley Online Library
… Bi III -MOFs 1–4 were prepared via solvothermal method using four organic linkers; 2-mercapto-3-methyl-4-thiazoleacetic acid (H 2 MMTA), 2,6-naphthalenedicarboxylic acid (2,6-NDA), …
Number of citations: 26 onlinelibrary.wiley.com

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